3-(1H-tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate
Description
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,5-DIMETHYLPHENOXY)PROPANOATE is a complex organic compound that features a tetrazole ring and a phenyl group linked to a propanoate moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids .
Properties
Molecular Formula |
C18H18N4O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 2-(3,5-dimethylphenoxy)propanoate |
InChI |
InChI=1S/C18H18N4O3/c1-12-7-13(2)9-17(8-12)24-14(3)18(23)25-16-6-4-5-15(10-16)22-11-19-20-21-22/h4-11,14H,1-3H3 |
InChI Key |
RUOMTRCCWUBZND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)OC2=CC=CC(=C2)N3C=NN=N3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,5-DIMETHYLPHENOXY)PROPANOATE typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent esterification with the propanoate moiety. Common synthetic routes include:
Formation of Tetrazole Ring: This can be achieved using triethyl orthoformate and sodium azide under acidic conditions.
Attachment to Phenyl Group: The tetrazole ring is then attached to the phenyl group through a nucleophilic substitution reaction.
Chemical Reactions Analysis
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,5-DIMETHYLPHENOXY)PROPANOATE undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs due to its bioisosteric properties, which allow it to mimic carboxylic acids and enhance drug stability and bioavailability.
Biological Studies: It is used in studying enzyme inhibition and receptor-ligand interactions due to its ability to form stable complexes with metal ions.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor in the production of high-energy compounds.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,5-DIMETHYLPHENOXY)PROPANOATE involves its interaction with biological targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to active sites of enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other tetrazole derivatives such as:
5-Phenyltetrazole: Known for its high acidity and stability due to resonance stabilization.
1-Phenyl-1H-tetrazole-5-thiol: Used in the synthesis of metal complexes and as a ligand in coordination chemistry.
5-(2-Pyridyl)tetrazole: Utilized in medicinal chemistry for its bioisosteric properties.
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,5-DIMETHYLPHENOXY)PROPANOATE stands out due to its unique combination of a tetrazole ring and a phenyl propanoate moiety, which enhances its versatility and applicability in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
